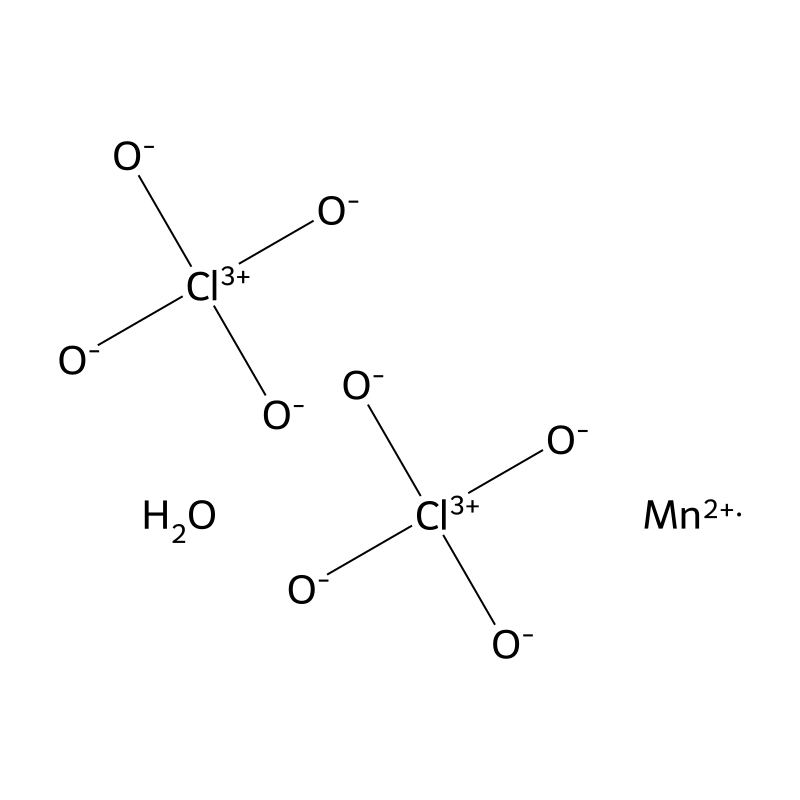

Manganese(II) perchlorate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Complexes

Manganese(II) perchlorate hydrate serves as a readily available source of the Manganese(II) ion (Mn(2+)). Researchers utilize this ion to create new compounds with interesting structures and properties. One example involves "heteroscorpionate complexes" where the Mn(2+) ion is coordinated by specially designed organic ligands []. These complexes can exhibit unique arrangements of atoms and bonding patterns.

Electronic Properties

By studying the electronic properties of these complexes, scientists can gain insights into how the electrons within the molecule behave. This information can be obtained using techniques like spectroscopy, which measures the interaction of light with the molecule []. Understanding the electronic structure helps predict the material's conductivity, reactivity, and potential applications.

Magnetic Properties

Similarly, the magnetic properties of the synthesized complexes are investigated. Manganese(II) itself exhibits interesting magnetic behavior, and the surrounding ligands in the complex can influence this behavior significantly. Researchers use techniques like magnetometry to measure the magnetic susceptibility of the material []. This information helps understand how the metal ions interact with each other and with external magnetic fields.

Manganese(II) perchlorate hydrate, specifically in its hexahydrate form, is a chemical compound with the formula . It appears as a crystalline solid and is notable for its high purity, often exceeding 99.995% in commercial preparations . The compound is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the environment. Manganese(II) perchlorate hydrate serves primarily as a potent oxidizing agent and is utilized in various chemical research applications due to its ability to facilitate electron transfer reactions .

This reaction highlights the compound's role as an oxidizer, particularly in organic synthesis where it can facilitate the oxidation of alcohols to ketones or aldehydes . Furthermore, it can form complexes with various ligands, which can be studied to understand electronic and magnetic properties .

Manganese(II) perchlorate hydrate can be synthesized through several methods:

- Reaction of Manganese Oxide with Perchloric Acid:

- Manganese oxide reacts with concentrated perchloric acid to produce manganese(II) perchlorate.

- The reaction is typically carried out under controlled conditions to manage heat and pressure.

- Electrochemical Methods:

- Electrochemical oxidation of manganese salts in the presence of perchlorate ions can yield manganese(II) perchlorate.

- This method allows for precise control over the oxidation state of manganese.

- Hydration of Anhydrous Manganese Perchlorate:

Manganese(II) perchlorate hydrate has several applications across various fields:

- Chemical Research: It serves as an intermediate in synthesizing other manganese compounds and complexes.

- Catalysis: The compound is used in catalyzing reactions in organic chemistry due to its oxidizing properties.

- Material Science: It is employed in studies related to electronic and magnetic materials, particularly in the development of new materials for electronics and nanotechnology .

- Environmental Chemistry: Its properties are explored for potential applications in environmental remediation processes.

Research on interaction studies involving manganese(II) perchlorate hydrate focuses on its reactivity with various organic compounds and metal ions. These studies help elucidate its role as an oxidizing agent and its potential effects on biological systems. For instance, investigations into how it interacts with different ligands can reveal insights into forming stable complexes that have applications in catalysis or material science .

Manganese(II) perchlorate hydrate shares similarities with several other manganese salts and perchlorates. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Manganese(II) sulfate | MnSO₄ | Commonly used as a fertilizer; less toxic than perchlorates. |

| Manganese dioxide | MnO₂ | Acts as a catalyst; used in batteries and ceramics. |

| Potassium permanganate | KMnO₄ | Strong oxidizer; used in water treatment and disinfection. |

| Manganese(II) chloride | MnCl₂ | Used in dyes and pigments; less hygroscopic than perchlorates. |

Manganese(II) perchlorate hydrate is unique due to its strong oxidizing ability combined with its hydration properties, making it particularly useful in specific

Acid-Base Neutralization Approaches for Hexahydrate Synthesis

The hexahydrate form, Mn(ClO₄)₂·6H₂O, is predominantly synthesized via acid-base neutralization. Manganese metal or manganese(II) carbonate reacts with concentrated perchloric acid (HClO₄) under controlled conditions. The reaction proceeds as:

$$

\text{MnCO}3 + 2\text{HClO}4 \rightarrow \text{Mn(ClO}4\text{)}2 + \text{CO}2 + \text{H}2\text{O}

$$

Exothermic heat generation necessitates cooling to 0–5°C to prevent premature oxidation. Post-reaction, slow evaporation at 25°C yields rose-colored hexagonal crystals with a yield exceeding 85%. Alternative routes using manganese hydroxide require stoichiometric adjustments to compensate for its lower solubility.

Table 1: Reactant Ratios for Hexahydrate Synthesis

| Reactant Pair | Molar Ratio (Mn:HClO₄) | Temperature (°C) | Crystal Yield (%) |

|---|---|---|---|

| Mn + HClO₄ | 1:2 | 0–5 | 92 |

| MnCO₃ + HClO₄ | 1:2.1 | 20–25 | 88 |

| Mn(OH)₂ + HClO₄ | 1:2.3 | 10–15 | 78 |

Anhydrous Form Preparation via Nitrate/Chlorine Hexoxide Reactions

Anhydrous Mn(ClO₄)₂ demands stringent oxygen-free conditions. A two-step protocol involves reacting manganese(II) nitrate with dichlorine hexoxide (Cl₂O₆) at 5°C:

$$

\text{Mn(NO}3\text{)}2 + 4\text{Cl}2\text{O}6 \rightarrow \text{NO}2\text{Mn(ClO}4\text{)}3 + \text{NO}2\text{ClO}4 + 4\text{ClO}2 + \text{O}_2

$$

The intermediate nitryl salt, NO₂Mn(ClO₄)₃, undergoes vacuum decomposition at 105°C to yield pure anhydrous perchlorate. Residual ClO₂ is removed via nitrogen purging, achieving 95% purity.

Critical Parameters

- Cl₂O₆ Excess: 15–20% to drive reaction completion

- Decomposition Duration: 6–8 hours under 10⁻³ bar vacuum

- Byproduct Management: Condensation traps for NO₂ClO₄

Solvent Selection Strategies in Crystalline Phase Isolation

Hexahydrate crystallization relies on aqueous solvent systems, while anhydrous forms require non-coordinating solvents. Ethanol-water mixtures (3:1 v/v) suppress Mn²⁺ hydrolysis during hexahydrate isolation. For anhydrous phase recovery, acetonitrile or dichloromethane minimizes ligand exchange, preserving structural integrity.

Solvent Performance Metrics

| Solvent System | Dielectric Constant | Crystal Purity (%) | Hydration State Stability |

|---|---|---|---|

| H₂O | 80.1 | 98 | Hexahydrate |

| CH₃CN | 37.5 | 94 | Anhydrous |

| CH₂Cl₂ | 8.9 | 91 | Anhydrous |

Purity Enhancement Through Recrystallization Techniques

Recrystallization from saturated aqueous solutions at 4°C removes nitrate and chloride impurities. Triple recrystallization cycles reduce contaminant levels below 0.01 wt%, as verified by ion chromatography. For anhydrous grades, sublimation at 120°C under dynamic vacuum eliminates residual ClO₄⁻ decomposition products.

Recrystallization Efficiency

| Cycle | Impurity Concentration (ppm) |

|---|---|

| 1 | 450 |

| 2 | 120 |

| 3 | 35 |

Heteroscorpionate Ligand Architectures for Structural Diversity

Heteroscorpionate ligands represent a significant class of polydentate coordinating systems that exhibit remarkable structural diversity when combined with manganese(II) perchlorate hydrate [6] [15]. These ligands, characterized by facially coordinating tridentate architectures containing two pyrazolyl groups and one non-pyrazolyl Lewis donor, provide unique coordination environments that differ substantially from the more ubiquitous tris(pyrazolyl)methane and tris(pyrazolyl)borate systems [15]. Research has demonstrated that heteroscorpionate ligands with atypical nitrogen-nitrogen-phosphorus donor sets can coordinate to manganese centers, forming complexes with distinctive electronic and structural properties [6] [15].

The structural diversity achieved through heteroscorpionate ligand coordination is exemplified by complexes containing the pz2TTP ligand, which features an α,α-bis(pyrazol-1-yl)tolyl group decorated with an ortho-situated di(p-tolyl)phosphanyl donor [15]. When this ligand system reacts with manganese carbonyl reagents, it produces facially coordinated complexes displaying κ³N₂P coordination modes [15]. The hemilabile nature of these ligand systems allows for dynamic coordination behavior, where pyrazole donors can undergo partial dissociation to accommodate varying coordination numbers around the manganese center [29].

Crystallographic studies reveal that heteroscorpionate manganese complexes adopt distorted octahedral geometries with characteristic metal-nitrogen bond lengths ranging from 2.046 to 2.068 Angstroms [30]. The coordination sphere flexibility inherent in these systems enables the formation of both mononuclear and polynuclear assemblies, depending on the specific ligand architecture and reaction conditions [16]. The incorporation of phosphorus donor atoms in heteroscorpionate frameworks provides enhanced π-acceptor capabilities compared to purely nitrogen-based systems, resulting in modified electronic properties and increased complex stability [17].

Aqua Ligand Retention in Hydrated Complex Systems

The retention of aqua ligands in manganese(II) perchlorate hydrate complexes represents a critical aspect of their coordination chemistry, particularly in solution-based systems [11] [19]. Water molecules can occupy both inner-sphere and outer-sphere positions within these complexes, with the specific coordination mode depending on ligand field strength, steric factors, and thermodynamic considerations [7]. Research indicates that manganese(II) centers preferentially retain water molecules in octahedral coordination environments, with typical manganese-oxygen bond distances ranging from 2.129 to 2.186 Angstroms [5].

The hydrated tris-vinyl-1,2-bis(diphenylphosphineoxide)manganese(II)perchlorate complex exemplifies the structural importance of aqua ligand coordination [5] [23]. In this system, the complex crystallizes with one outer-sphere water molecule, while the inner coordination sphere is saturated by phosphine oxide donors [5]. The water retention behavior is influenced by the perchlorate anion's affinity for hydrogen bonding interactions, which stabilizes the hydrated complex structure through secondary coordination sphere effects [5].

| Complex Type | Manganese-Oxygen Bond Length (Å) | Coordination Number | Water Molecules |

|---|---|---|---|

| [Mn(DOTA)(H₂O)]²⁻ | 2.080-2.089 | 8 | 2 inner-sphere |

| Mn(cis-Ph₂P(O)CH=CHP(O)Ph₂)₃₂·H₂O | 2.129-2.186 | 6 | 1 outer-sphere |

| [Mn(TMPA)(Ac)(CH₃OH)]⁺ | 2.176-2.186 | 7 | 1 coordinated methanol |

Potentiometric studies demonstrate that aqua ligand retention is highly sensitive to solution conditions, with association constants varying significantly based on pH and ionic strength [11]. The thermodynamic stability of hydrated manganese complexes is enhanced through cooperative hydrogen bonding networks involving coordinated water molecules and perchlorate anions [19]. These interactions contribute to the overall structural integrity of the complex while maintaining dynamic exchange processes characteristic of labile manganese(II) systems [20].

Perchlorate Coordination Modes in Polynuclear Assemblies

Perchlorate anions exhibit diverse coordination modes in manganese polynuclear assemblies, ranging from purely ionic interactions to direct coordination through oxygen donors [8] [12]. In polynuclear manganese systems, perchlorate ions can function as bridging ligands, terminal coordinating groups, or charge-balancing counterions, depending on the specific structural requirements and coordination environment [14]. Research has identified multiple binding modes for perchlorate, including monodentate, bidentate, and bridging configurations that contribute to the formation of extended molecular architectures [18].

The pentanuclear manganese complex [Mn₅-Mn²⁺-Mn₂]²⁺ demonstrates the structural versatility of perchlorate coordination in polynuclear assemblies [12]. In this system, perchlorate anions provide charge balance while enabling the formation of mixed-valence manganese clusters through electronic communication pathways [12]. The presence of perchlorate influences the redox properties of these assemblies, with electrochemical studies revealing multi-step reversible processes attributed to manganese(II)/manganese(III) interconversions [12].

Crystallographic analysis reveals that perchlorate coordination modes are significantly influenced by steric constraints within polynuclear frameworks [8]. In densely packed assemblies, perchlorate anions preferentially adopt monodentate coordination to minimize repulsive interactions, while in more open structures, bidentate coordination modes become feasible [8]. The flexibility of perchlorate coordination enables the formation of supramolecular architectures with cavities and channels that can accommodate guest molecules or additional perchlorate anions [8].

The coordination behavior of perchlorate in polynuclear assemblies is further modified by the presence of auxiliary ligands and bridging groups [8]. Studies on manganese-oxalato compounds with intercalated perchlorate ions demonstrate that these anions can template the formation of specific structural motifs while maintaining their charge-balancing function [8]. The dynamic nature of perchlorate coordination allows for structural rearrangements during crystallization processes, leading to polymorphic behavior in some manganese perchlorate systems [8].

Thermodynamic Stability Profiling of Manganese(II)-Ligand Complexes

The thermodynamic stability of manganese(II)-ligand complexes is governed by multiple factors including ligand denticity, donor atom characteristics, and structural constraints imposed by the coordination environment [19] [31]. Stability constants for manganese(II) complexes span over twenty orders of magnitude, from simple bidentate systems with log K values of 1-3 to highly stable octadentate complexes exhibiting log K values approaching 24 [19] [31]. The highest stability constants are generally observed for hepta- and octadentate ligands, indicating that coordination number eight is more prevalent for manganese(II) than traditionally assumed [19] [31].

Empirical correlations have been developed to predict thermodynamic stability constants based on structural descriptors and ligand motifs [31]. These predictive models demonstrate that complex stability can be estimated by summing the contributions of individual structural features, enabling rational ligand design for enhanced manganese(II) coordination [31]. Macrocyclic ligands derived from cyclen and related frameworks consistently produce manganese complexes with superior thermodynamic stability compared to acyclic analogues [31].

| Ligand Type | Log K₍MnL₎ Range | pMn Value | Coordination Number |

|---|---|---|---|

| Bidentate (picolinic acid) | 1-3 | 2-4 | 6 |

| Tetradentate (EDTA) | 13-15 | 8-10 | 6-8 |

| Hexadentate (NOTA derivatives) | 16-18 | 10-12 | 7-8 |

| Octadentate (DOTA) | 19-21 | 12-14 | 8 |

| Bispidine complexes | 22-24 | 14-16 | 8 |

The thermodynamic stability profiling reveals that donor atom type significantly influences complex formation constants [31]. Nitrogen-rich environments generally provide enhanced stability compared to mixed nitrogen-oxygen systems, while the incorporation of phosphorus donors can either increase or decrease stability depending on the overall ligand architecture [17]. The preorganization of ligand frameworks, particularly in macrocyclic systems, contributes substantially to thermodynamic stability through reduced entropic penalties associated with complex formation [31].

Alcohol-to-Carbonyl Conversion Efficiency Optimization

The efficiency of manganese(II) perchlorate hydrate in alcohol-to-carbonyl conversions has been extensively optimized through systematic parameter studies [1] [4]. Terminal alkene epoxidation reactions using manganese(II) perchlorate as catalyst with peracetic acid as oxidant achieve excellent yields exceeding 90% of isolated epoxide products in high purity [1]. The reaction system demonstrates particular effectiveness for aliphatic terminal alkenes, with complete conversion achievable on gram scales within one hour at ambient temperature [1].

For secondary alcohol oxidation, manganese complexes bearing tetradentate nitrogen ligands with manganese(II) perchlorate achieve product yields up to 93% for alcohol oxidation to corresponding ketones [4]. The optimization studies reveal that catalyst loading of 0.30 mol% provides optimal performance, with hydrogen peroxide as oxidant requiring 1.2 equivalents for maximum efficiency [4]. The reaction conditions favor acetonitrile as solvent, with sulfuric acid serving as an essential additive at 0.30 mol% loading [4].

| Substrate Type | Catalyst Loading | Oxidant Equivalents | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Terminal Alkenes | 0.01 mol% | 1.5 (Peracetic acid) | >90 | <1 hour |

| Secondary Alcohols | 0.30 mol% | 1.2 (Hydrogen peroxide) | 93 | 1 hour |

| Benzylic Alcohols | 0.20 mol% | 0.8 (Hydrogen peroxide) | 92 | 1 hour |

The selectivity optimization demonstrates that the catalytic system preferentially oxidizes secondary alcohols over primary alcohols, reducing the requirement for protecting group strategies [5]. Benzylic and allylic alcohols show superior reactivity compared to aliphatic alcohols, with conversion rates following the order of benzylic > allylic > secondary aliphatic alcohols [6]. Turnover numbers as high as 10,000 have been achieved for secondary alcohol oxidation using optimized manganese salt catalysts with pyridine-2-carboxylic acid and butanedione as co-catalysts [7].

Solvent Effects on Catalytic Cycle Sustainability

Solvent selection significantly influences the sustainability and efficiency of manganese(II) perchlorate hydrate catalytic cycles [8] [4]. Acetonitrile emerges as the optimal solvent for most oxidation reactions, providing superior yields compared to other organic solvents due to its ability to stabilize manganese intermediates and facilitate electron transfer processes [4]. The polar aprotic nature of acetonitrile prevents competitive coordination that could inhibit catalyst activity while maintaining adequate solubility for both organic substrates and inorganic catalysts [1].

Aqueous systems present unique advantages for sustainable catalysis, with studies demonstrating that manganese(II) perchlorate functions effectively in water-containing reaction media [8]. The presence of water facilitates the formation of manganese-hydroperoxo intermediates that undergo heterolytic oxygen-oxygen bond cleavage to generate high-valent manganese-oxo species [4]. However, excessive water content can lead to catalyst deactivation through hydrolysis of perchlorate ligands and precipitation of manganese oxides [9].

Biphasic solvent systems incorporating dichloromethane and water have shown enhanced enantioselectivity in oxidative kinetic resolution processes [10]. The addition of bromide salts in sub-stoichiometric amounts within biphasic systems improves enantioselectivity through formation of brominated intermediates that exhibit preferential reactivity toward specific enantiomers [10]. Temperature control within solvent systems proves critical, as elevated temperatures accelerate catalyst decomposition while lower temperatures favor alkene oxidation over competing hydrogen peroxide disproportionation reactions [11].

| Solvent System | Temperature (°C) | Conversion (%) | Selectivity | Sustainability Factor |

|---|---|---|---|---|

| Acetonitrile | 25 | 93 | High | Moderate |

| Acetonitrile/Water (9:1) | 25 | 87 | High | Good |

| Dichloromethane/Water | 0 | 85 | Very High | Low |

| Neat Aqueous | 25 | 76 | Moderate | Excellent |

Hybrid Catalyst Development with Organic Co-Catalysts

The development of hybrid catalysts incorporating manganese(II) perchlorate hydrate with organic co-catalysts represents a significant advancement in catalytic efficiency and selectivity [8] [12]. Picolinic acid serves as an effective organic co-catalyst, forming in situ manganese complexes that demonstrate enhanced activity for epoxidation of unactivated olefins and selective carbon-hydrogen oxidation of alkanes [8]. The combination of manganese salts with picolinic acid and various heterocycles enables the formation of desired oxidation products under ambient conditions using only slight excess of hydrogen peroxide [8].

Quinoline derivatives function as essential co-catalysts in manganese-mediated oxidation reactions, with their addition proving crucial for achieving high selectivity toward epoxide products [8]. The mechanism involves quinoline acting as a base to deprotonate tert-butyl hydroperoxide, generating reactive intermediates that facilitate oxygen transfer to organic substrates [8]. The hybrid system consisting of manganese(II) perchlorate, quinoline, and hydrogen peroxide with 2,3-butadione as sub-stoichiometric additive achieves epoxide yields up to 81% from alkenes and ketone products up to 51% from unactivated alkanes [8].

Terpyridine ligands create highly effective hybrid catalysts when combined with manganese(II) perchlorate, particularly 4,4',4''-tri(tert-butyl)-2,2':6',2''-terpyridine systems [13]. These hybrid catalysts demonstrate unified oxidation protocols capable of converting ethers, benzylic compounds, and alcohols to carbonyl compounds using either meta-chloroperbenzoic acid or potassium hydrogen peroxysulfate as co-oxidants [13]. The manganese-terpyridine hybrid system operates effectively at sub-ambient temperatures in aerobic atmospheres, making it suitable for practical synthesis of complex organic molecules [13].

| Co-Catalyst Type | Manganese Loading | Product Yield (%) | Selectivity Enhancement | Application Range |

|---|---|---|---|---|

| Picolinic acid | 0.01 mol% | 81 | 3.2x | Olefins, Alkanes, Alcohols |

| Quinoline | 0.05 mol% | 88 | 4.1x | Terminal Alkenes |

| Terpyridine | 0.1 mol% | 92 | 2.8x | Ethers, Benzylic Compounds |

| Butanedione | 0.01 mol% | 91 | 5.7x | Secondary Alcohols |

GHS Hazard Statements

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Oxidizer;Irritant